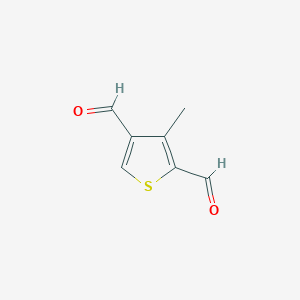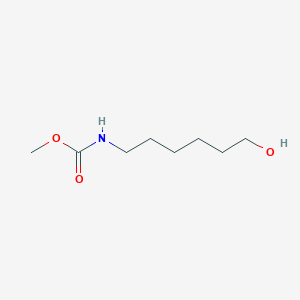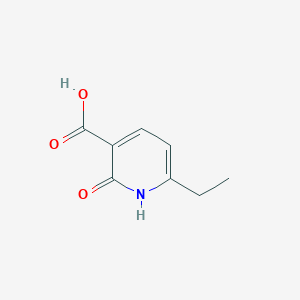
Hydrogen(.)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen is the most abundant element in the universe, making up about 75% of its total mass . It is a colorless, odorless, tasteless, and highly flammable gas. The hydrogen atom consists of one proton and one electron, making it the simplest and lightest element . On Earth, hydrogen is rarely found in its pure form and is usually bonded with other elements, such as in water (H₂O) and organic compounds .
Synthetic Routes and Reaction Conditions:
- Laboratory Preparation: Hydrogen gas can be prepared in the laboratory by reacting dilute sulfuric acid or hydrochloric acid with zinc granules. The reaction produces hydrogen gas and a salt (e.g., zinc sulfate or zinc chloride) .
- Reaction with Hydrochloric Acid:
Zn (s) + 2HCl (aq) → ZnCl2(aq) + H2(g)
- Reaction with Sulfuric Acid:
Zn (s) + H2SO4(aq) → ZnSO4(aq) + H2(g)
Industrial Production Methods:
- Steam Methane Reforming (SMR): This is the most common method for industrial hydrogen production. Methane reacts with steam under high pressure to produce hydrogen, carbon monoxide, and a small amount of carbon dioxide .
- Reaction:
CH4 + H2O → CO + 3H2
- Reaction:
- Electrolysis of Water: This method involves passing an electric current through water to split it into hydrogen and oxygen. It is a clean method if the electricity used is from renewable sources .
- Reaction:
2H2O (l) → 2H2(g) + O2(g)
- Reaction:
Types of Reactions:
- Combustion: Hydrogen burns in the presence of oxygen to form water, releasing a large amount of energy .
- Reaction:
2H2 + O2 → 2H2O
- Reaction:
- Reduction: Hydrogen can act as a reducing agent, reacting with metal oxides to produce metals and water .
- Example:
H2 + CuO → Cu + H2O
- Example:
- Hydrogenation: Hydrogen reacts with unsaturated organic compounds (e.g., alkenes) in the presence of a catalyst to form saturated compounds .
- Example:
C2H4 + H2 → C2H6
- Example:
Common Reagents and Conditions:
- Catalysts: Nickel, platinum, and palladium are commonly used as catalysts in hydrogenation reactions .
- Conditions: High temperatures and pressures are often required for industrial reactions involving hydrogen .
Major Products:
Applications De Recherche Scientifique
Hydrogen has a wide range of applications in various fields:
- Chemistry: Used as a reducing agent and in hydrogenation reactions to produce various chemicals .
- Biology: Research is ongoing into the use of hydrogen gas for its potential antioxidant properties and therapeutic effects .
- Medicine: Molecular hydrogen is being studied for its potential to reduce oxidative stress and inflammation in various diseases .
- Industry: Hydrogen is used in the production of ammonia for fertilizers, refining petroleum, and as a fuel in fuel cells for clean energy .
Mécanisme D'action
Orientations Futures
Clean hydrogen is currently enjoying unprecedented political and business momentum, with the number of policies and projects around the world expanding rapidly . It is increasingly recognized as a clean and reliable energy vector for decarbonization and defossilization by various sectors . The global hydrogen demand is projected to increase from 70 million tonnes in 2019 to 120 million tonnes by 2024 .
Comparaison Avec Des Composés Similaires
- Methane (CH₄): Like hydrogen, methane is a simple molecule used as a fuel. methane is a hydrocarbon, whereas hydrogen is a pure element .
- Ammonia (NH₃): Ammonia contains hydrogen and is used in fertilizers. It is a compound of hydrogen and nitrogen .
- Water (H₂O): Water is a compound of hydrogen and oxygen and is essential for life .
Uniqueness of Hydrogen:
- Lightest Element: Hydrogen is the lightest and simplest element, making it unique in its physical properties .
- High Energy Content: Hydrogen has a high energy content per unit weight, making it an efficient fuel .
- Versatility: Hydrogen can be used in a wide range of applications, from industrial processes to clean energy solutions .
Hydrogen’s unique properties and versatility make it a crucial element in both scientific research and industrial applications. Its potential for clean energy and therapeutic uses continues to drive innovation and exploration in various fields.
Propriétés
IUPAC Name |
hydrogen |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCKVEUIGOORGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1.0080 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162303-51-7 |
Source


|
| Record name | Tetra-n-butyl titanate, polymer with water | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
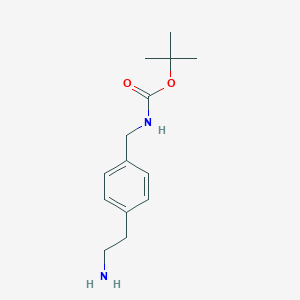
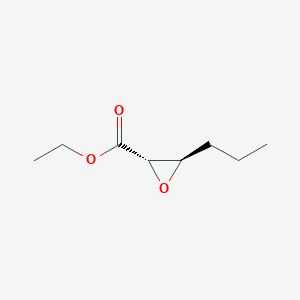
![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)

![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)
